molecular formula C12H14Cl2O3 B14668700 tert-Butyl (2,4-dichlorophenoxy)acetate CAS No. 36304-26-4

tert-Butyl (2,4-dichlorophenoxy)acetate

Cat. No.: B14668700
CAS No.: 36304-26-4
M. Wt: 277.14 g/mol
InChI Key: PJJFWHCUFJXWLA-UHFFFAOYSA-N
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Description

tert-Butyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C12H14Cl2O3This compound is primarily used as a herbicide and is known for its effectiveness in controlling broad-leaved weeds .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2,4-dichlorophenoxy)acetate can be synthesized through the esterification of 2,4-dichlorophenoxyacetic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is then heated to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2,4-dichlorophenoxy)acetate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in various chemical reactions to introduce the 2,4-dichlorophenoxyacetate moiety into target compounds .

Biology

In biological research, this compound is studied for its herbicidal properties. It is used to investigate the mechanisms of action of herbicides and their effects on plant physiology. Researchers also explore its potential environmental impact and degradation pathways .

Medicine

While not commonly used directly in medicine, derivatives of 2,4-dichlorophenoxyacetic acid, including its butyl ester, are studied for their potential therapeutic applications. Research focuses on their effects on cellular processes and their potential use as lead compounds for drug development .

Industry

In the agricultural industry, this compound is widely used as a herbicide to control broad-leaved weeds in various crops. Its effectiveness and relatively low toxicity to non-target organisms make it a valuable tool for weed management .

Mechanism of Action

The herbicidal activity of tert-Butyl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, it disrupts normal growth processes by inducing uncontrolled cell division and growth, leading to the death of susceptible plants. The compound is absorbed through the leaves and translocated to the meristematic regions, where it exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific ester form, which provides certain advantages in terms of stability and solubility compared to other esters. Its tert-butyl group offers increased resistance to hydrolysis, making it more effective in certain applications .

Properties

CAS No.

36304-26-4

Molecular Formula

C12H14Cl2O3

Molecular Weight

277.14 g/mol

IUPAC Name

tert-butyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C12H14Cl2O3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3

InChI Key

PJJFWHCUFJXWLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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